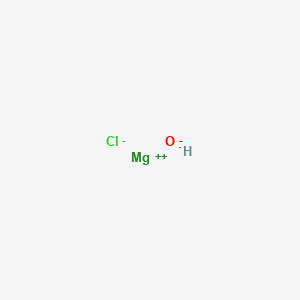

Magnesium chloride hydroxide (MgCl(OH))

Description

Significance of Magnesium Chloride Hydroxide (B78521) as a Key Intermediate and Stable Phase

Magnesium chloride hydroxide compounds are of paramount importance primarily as the principal binding phases in Sorel cement, also known as magnesium oxychloride cement (MOC). wikipedia.orgpremiermagnesia.com This non-hydraulic cement, discovered by Sorel in 1867, is formed by mixing magnesium oxide (MgO) with a concentrated solution of magnesium chloride (MgCl₂). wikipedia.orgpremiermagnesia.com The resulting hardened paste consists mainly of interlocking, needle-like crystals of Phase 5 and/or Phase 3, which impart superior mechanical properties compared to ordinary Portland cement. premiermagnesia.commdpi.comresearchgate.net

The formation of these stable phases is a result of the hydrolysis of Mg²⁺ ions in the concentrated MgCl₂ solution, a process promoted by the dissolution of MgO which increases the concentration of both Mg²⁺ and OH⁻ ions. researchgate.net The reaction leads to the formation of polynuclear complexes, [Mgₓ(OH)y(H₂O)z]²ˣ⁻ʸ, which then crystallize with chloride ions to form the intricate structures of magnesium chloride hydroxide. researchgate.net

Phase 5, in particular, is noted for its rapid formation and development, contributing to the high early strength of MOC. mdpi.commdpi.com Studies have shown that the formation of Phase 5 can be substantially complete within 96 hours, resulting in a material with a four-day compressive strength comparable to the 28-day strength of Portland cement. mdpi.comresearchgate.net This rapid hardening is highly beneficial for applications requiring quick setting times, such as repair works and prefabricated elements. mdpi.comresearchgate.net The dense, compact microstructure formed by Phase 5 crystals, which effectively fills voids, is a key reason for its designation as the preferred phase in the design of MOC. mdpi.compremiermagnesia.com

Beyond its role as the final binding phase in cements, magnesium chloride hydroxide also acts as a key intermediate in various chemical processes. For instance, it is formed during the thermal decomposition of hydrated magnesium chloride (MgCl₂·6H₂O), a crucial step in the production of magnesium metal. researchgate.netresearchgate.net As the hydrated salt is heated, it undergoes hydrolysis, forming magnesium chloride hydroxide (Mg(OH)Cl) before ultimately decomposing to magnesium oxide (MgO) at higher temperatures. researchgate.net Understanding the stability and decomposition of this intermediate is critical for optimizing industrial processes.

Table 1: Key Crystalline Phases in the MgO-MgCl₂-H₂O System

| Phase Name | Formula | Common Name | Stability Condition |

| Phase 2 | 2Mg(OH)₂·MgCl₂·4H₂O | "2:1:4" | Stable above 100 °C |

| Phase 3 | 3Mg(OH)₂·MgCl₂·8H₂O | "3:1:8" | Stable at ambient temperature |

| Phase 5 | 5Mg(OH)₂·MgCl₂·8H₂O | "5:1:8" | Stable at ambient temperature |

| Phase 9 | 9Mg(OH)₂·MgCl₂·5H₂O | "9:1:5" | Stable above 100 °C |

| Brucite | Mg(OH)₂ | Magnesium Hydroxide | Stable phase |

| Data sourced from multiple scientific reports. wikipedia.orgmdpi.com |

Interdisciplinary Relevance of Magnesium Chloride Hydroxide Research

The study of magnesium chloride hydroxide extends across multiple scientific and engineering disciplines, highlighting its broad relevance.

In Advanced Materials Science , the primary focus is on its application in green and sustainable building materials. mdpi.com Magnesium oxychloride cement offers a lower carbon footprint alternative to Portland cement, as its production does not require the high-temperature calcination of limestone. mdpi.com Research is actively exploring methods to enhance its properties, particularly its poor water resistance, which has traditionally limited its use to indoor applications. mdpi.com The needle-like morphology of Phase 5 crystals and their rapid formation kinetics are of intense interest for developing high-strength, fast-setting composites. mdpi.comresearchgate.net Furthermore, its high fire resistance and low thermal conductivity make it a valuable material for fire protection and insulation panels. premiermagnesia.com

In Geochemistry , magnesium chloride hydroxide phases are crucial for understanding geochemical processes in specific environments, such as salt formations being considered for geological repositories for nuclear waste. researchgate.net In these repositories, magnesium oxide is often proposed as an engineered barrier. Should this MgO come into contact with Na-Mg-Cl dominated brines, it can react to form stable phases like magnesium chloride hydroxide (Phase 3 and Phase 5). researchgate.net The formation of these phases can significantly influence the local geochemical conditions, including pH and the concentration of magnesium and chloride ions in the brine. researchgate.net Therefore, thermodynamic data, such as the solubility constants, Gibbs free energy, and enthalpy of formation for these compounds, are essential for accurately modeling the long-term stability and safety of such repositories. researchgate.net

In Industrial Chemistry , understanding the formation and decomposition of magnesium chloride hydroxide is vital for the production of magnesium compounds. laboratoriumdiscounter.nl It serves as an intermediate in the manufacturing of magnesium oxide from magnesium chloride. researchgate.net The controlled thermal decomposition of magnesium chloride hydroxide is also a method for producing hydrogen chloride (HCl) gas. researchgate.net

The convergence of these fields underscores the interdisciplinary nature of magnesium chloride hydroxide research. Materials scientists are developing novel cements, geochemists are modeling subsurface repository conditions, and industrial chemists are optimizing production processes, all centered around the fundamental properties and behavior of this key compound.

Table 2: Research Focus by Discipline

| Discipline | Key Research Areas Related to Magnesium Chloride Hydroxide |

| Advanced Materials Science | Development of green cements (MOC), enhancement of water resistance, study of mechanical properties, applications in fire retardants and insulation. mdpi.compremiermagnesia.commdpi.com |

| Geochemistry | Modeling of nuclear waste repository stability, study of brine-rock interactions, determination of thermodynamic properties (solubility, enthalpy). researchgate.net |

| Industrial Chemistry | Optimization of magnesium oxide production, intermediate in chemical synthesis, production of HCl gas via thermal decomposition. researchgate.netresearchgate.netlaboratoriumdiscounter.nl |

Structure

2D Structure

Properties

CAS No. |

13759-24-5 |

|---|---|

Molecular Formula |

ClHMgO |

Molecular Weight |

76.76 g/mol |

IUPAC Name |

magnesium;chloride;hydroxide |

InChI |

InChI=1S/ClH.Mg.H2O/h1H;;1H2/q;+2;/p-2 |

InChI Key |

RNDIHDKIZRODRW-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Structural Elucidation and Crystallographic Analysis of Magnesium Chloride Hydroxide

Determination of Crystal Structures and Polymorphism (e.g., MgCl(OH) and Hydrates)

The ternary system of MgO–MgCl₂–H₂O gives rise to several stable magnesium chloride hydroxide (B78521) phases, each with a unique crystal structure and degree of hydration. wikipedia.org These phases are often referred to by a shorthand notation representing the molar ratio of Mg(OH)₂:MgCl₂:H₂O. The primary phases that can exist at ambient temperatures are "Phase 3" (3Mg(OH)₂·MgCl₂·8H₂O) and "Phase 5" (5Mg(OH)₂·MgCl₂·8H₂O). wikipedia.orggolzarchemi.ir At temperatures exceeding 100 °C, "Phase 2" (2Mg(OH)₂·MgCl₂·4H₂O) and "Phase 9" (9Mg(OH)₂·MgCl₂·5H₂O) become stable. wikipedia.org

These compounds can also form other hydrates upon heating. wikipedia.org For instance, Phase 3 can form a pentahydrate at approximately 110 °C and a tetrahydrate around 140 °C. wikipedia.org Similarly, Phase 5 can form a tetrahydrate at about 120 °C and a trihydrate at roughly 150 °C. wikipedia.org Anhydrous versions of these phases, such as 3Mg(OH)₂·MgCl₂ and 5Mg(OH)₂·MgCl₂, can be produced by heating to around 230 °C. wikipedia.org These anhydrous forms adopt the same crystal structure as magnesium hydroxide (brucite). wikipedia.org

The crystal structure of Phase 3 has been identified as triclinic. wikipedia.org Its structure is composed of polymeric aquohydroxo cations. These form as double chains of magnesium atoms that are bridged by the oxygen atoms of hydroxide groups and complexed water molecules. wikipedia.org These positively charged linear chains are interspersed with and neutralized by chloride anions and additional unbound water molecules. wikipedia.org

Beyond these phases, various other hydrates of magnesium chloride exist, which are not oxychlorides but are relevant to the broader MgCl₂-H₂O system. These include hydrates with 1, 2, 4, 6, 8, and 12 water molecules (n=1, 2, 4, 6, 8, 12). nih.goviucr.org A high-pressure heptahydrate (MgCl₂·7H₂O) has also been identified, which is notable as it was a previously missing odd-numbered hydrate (B1144303) in the series. nih.gov The structures of the water-rich hydrates, such as MgCl₂·8H₂O and MgCl₂·12H₂O, are built up from Mg(H₂O)₆ octahedra. iucr.orgresearchgate.net

| Phase Designation | Formula | Alternative Formula | Stability Condition |

|---|---|---|---|

| Phase 2 | 2Mg(OH)₂·MgCl₂·4H₂O | Mg₃(OH)₄Cl₂·4H₂O | Stable above 100 °C |

| Phase 3 | 3Mg(OH)₂·MgCl₂·8H₂O | 2Mg₂(OH)₃Cl·4H₂O | Stable at ambient temperature |

| Phase 5 | 5Mg(OH)₂·MgCl₂·8H₂O | 2Mg₃(OH)₅Cl·4H₂O | Stable at ambient temperature |

| Phase 9 | 9Mg(OH)₂·MgCl₂·5H₂O | Mg₁₀(OH)₁₈Cl₂·5H₂O | Stable above 100 °C |

| Anhydrous Phase 3 | 3Mg(OH)₂·MgCl₂ | - | Forms at ~230 °C |

| Anhydrous Phase 5 | 5Mg(OH)₂·MgCl₂ | - | Forms at ~230 °C |

Morphological Characterization of MgCl(OH) Nanostructures

The morphology of magnesium chloride hydroxide at the nanoscale is a critical factor influencing its performance in various applications. Research has demonstrated the ability to synthesize MgCl(OH) with a variety of distinct nanostructures.

Magnesium chloride hydroxide can be synthesized into a range of unique morphologies, including nanorods, nanowires, platelets, flakes, and spherical or disc-like nanoparticles. nih.govrsc.orgmdpi.com The formation of these structures is often a result of controlled precipitation or hydrothermal/solvothermal synthesis methods. nih.govrsc.org For example, needle-like crystals are a common morphology observed in the microstructure of hardened magnesium oxychloride cements. nih.gov The inherent layered crystal structure of magnesium hydroxide-related compounds provides a natural tendency for platelet-shaped crystallization. uliege.be The synthesis of high-aspect-ratio nanowires of "Mgₓ(OH)yClz·nH₂O" has been reported, which can then be used as templates to create other nanostructures. rsc.org

The ability to control the size and shape of MgCl(OH) nanostructures is crucial for tailoring their properties. This control is achieved by carefully manipulating various synthesis parameters. Key influencing factors include:

Temperature: The curing and reaction temperature significantly impacts phase formation and morphology. golzarchemi.irnih.gov For instance, at lower temperatures (e.g., 5-10°C), the formation of Phase 3 may be favored over Phase 5, affecting the final microstructure. golzarchemi.irresearchgate.net Higher temperatures can accelerate crystal growth, leading to larger particles. researchgate.net

pH: The pH of the reaction solution is a critical parameter. Alkaline conditions, particularly pH values of 9 and 11, have been shown to promote a faster and higher yield of nanoparticle synthesis. ajol.info The stability of the resulting hydroxide phases is also pH-dependent. researchgate.net

Reactant Concentration and Addition Method: The concentration of the precursor solutions (e.g., MgCl₂ and a base like NaOH) and the manner in which they are mixed (e.g., titration method) can influence particle size. researchgate.netacs.org Controlling supersaturation through methods like double-feed semi-batch reactors allows for the synthesis of well-defined hexagonal platelets by favoring crystal growth over nucleation. acs.org

Solvents and Surfactants: The choice of solvent and the use of surfactants or templating agents play a major role in directing the morphology. rsc.orgresearchgate.net For example, ethylenediamine (B42938) has been used as a bidentate ligand to control the nucleation and growth of nanorods. rsc.org Different surfactants can lead to the formation of diverse morphologies such as plates, flakes, spheres, and discs from a MgCl₂ precursor. nih.govmdpi.com

Crystallographic Defects and Anisotropic Growth Mechanisms

The formation of non-spherical nanostructures like nanorods and platelets is a direct consequence of anisotropic growth, where different crystallographic faces grow at different rates. This differential growth can be influenced by inherent crystal structure and external factors like synthesis conditions and additives. golzarchemi.ir The layered crystal structure of magnesium hydroxide-related compounds naturally favors growth in two dimensions, leading to platelet morphologies. uliege.be

The synthesis of nanorods and nanotubes can involve complex mechanisms, including anisotropic growth-dissolution-reorganization processes. rsc.org Under certain solvothermal conditions, initially formed nanoplates may dissolve and reorganize into hollow nanotubes. rsc.org While not extensively detailed for MgCl(OH) specifically, it is understood that crystallographic defects within the lattice are perfected through continuous processes of dissolution and recrystallization during synthesis. researchgate.net

Spectroscopic Investigations of Molecular and Lattice Structures

Spectroscopic techniques are invaluable for probing the molecular and lattice structures of magnesium chloride hydroxide, providing insights into bonding and the presence of specific functional groups.

FT-IR spectroscopy is a powerful tool for characterizing magnesium chloride hydroxide phases. The mid-infrared spectrum reveals fundamental vibrations of structural water (H₂O) and the lattice vibrations of Mg(OH)₂ and MgCl₂ components. mdpi.com

Key absorption bands observed in the FT-IR spectrum include:

A peak around 1600 cm⁻¹, which is attributed to the H-O-H bending mode of water molecules. mdpi.comusra.edu

A broad range of peaks between 2000 cm⁻¹ and 3700 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of O–H bonds in both water molecules and the magnesium hydroxide structure. mdpi.comusra.edu

An absorption band at 845 cm⁻¹ has been assigned as a characteristic peak of cubic Mg–O. mdpi.com

Vibrations appearing below 500 cm⁻¹ are associated with the lattice vibration modes of Mg–O and Mg–Cl bonds. mdpi.comusra.edu

The precise position and shape of these peaks can vary between different hydrated phases, allowing FT-IR to be used to distinguish between them. usra.edu

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3700 - 2000 | O-H stretching vibrations (H₂O and Mg(OH)₂) |

| ~1600 | H₂O bending mode |

| 845 | Cubic Mg-O characteristic peak |

| < 500 | Lattice vibrations (Mg-O / Mg-Cl bonds) |

Raman Spectroscopic Analysis of Vibrational Modes and Solution Structures

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal lattices, providing insights into the structure and composition of materials. In the context of magnesium chloride hydroxide, Raman analysis has been instrumental in distinguishing its various crystalline phases, primarily "Phase 3" (3Mg(OH)₂·MgCl₂·8H₂O) and "Phase 5" (5Mg(OH)₂·MgCl₂·8H₂O), which are the main binding phases in Sorel cement formed at ambient temperatures. researchgate.netnih.gov

The analysis of vibrational modes in the solid state focuses on characteristic peaks corresponding to the stretching and bending of chemical bonds. The high-frequency region of the Raman spectra is dominated by the stretching vibrations of the hydroxyl (OH) groups. These are particularly sensitive to the local chemical environment, allowing for clear differentiation between the phases. nih.govwikipedia.org For instance, Phase 3 exhibits distinct peaks at 3639 cm⁻¹ and 3657 cm⁻¹, while Phase 5 shows peaks at 3608 cm⁻¹ and 3691 cm⁻¹. nih.govwikipedia.org For comparison, pure magnesium hydroxide (brucite) displays a single characteristic OH stretching peak at 3650 cm⁻¹. nih.govwikipedia.org

In the lower frequency range, vibrations involving the heavier atoms are observed. A notable peak for Phase 3 is found at 451 cm⁻¹, which is attributed to the stretching of Mg–O bonds. wikipedia.org The lattice vibration modes involving Mg-O and Mg-Cl bonds typically appear below 500 cm⁻¹. usra.edu

The table below summarizes the key Raman peaks identified for the different phases of magnesium chloride hydroxide and the related compound, brucite.

| Compound/Phase | Raman Peak (cm⁻¹) | Vibrational Mode Assignment |

| Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O) | 3639 | OH Stretching |

| 3657 | OH Stretching | |

| 451 | Mg-O Stretching | |

| Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O) | 3608 | OH Stretching |

| 3691 | OH Stretching | |

| Brucite (Mg(OH)₂) | 3650 | OH Stretching |

While detailed Raman studies on the solution structures during the formation of magnesium chloride hydroxide are less common, it is understood that the process involves the hydration and dissolution of magnesium oxide in a magnesium chloride solution. wikipedia.org This reaction is facilitated by the hydrolysis of hydrated magnesium cations, [Mg(H₂O)₆]²⁺, which leads to the formation of complex, multi-nuclear magnesium aquohydroxo cations with the general formula [Mgₓ(OH)y(H₂O)z]ⁿ⁺. wikipedia.org These complex cations are the precursors that subsequently precipitate as the various crystalline phases of magnesium chloride hydroxide. wikipedia.org

Advanced Spectroscopic Probes (e.g., UV-Raman, Millimeter-Wave Spectroscopy)

Despite the utility of conventional Raman spectroscopy, the application of more advanced spectroscopic probes such as UV-Raman and millimeter-wave spectroscopy for the specific analysis of magnesium chloride hydroxide (MgCl(OH)) is not well-documented in available scientific literature. Searches for research employing these specific techniques to elucidate the structure or properties of MgCl(OH) or its related Sorel cement phases did not yield specific results.

UV-Raman spectroscopy, which utilizes ultraviolet laser excitation, can be advantageous for enhancing weak Raman signals through resonance effects or for fluorescence suppression. However, its application to magnesium chloride hydroxide has not been reported in the surveyed literature. Likewise, millimeter-wave spectroscopy, which probes very low-frequency motions and rotational transitions, does not appear to have been used to characterize this particular compound.

Thermodynamic and Phase Equilibria Studies of Magnesium Chloride Hydroxide Systems

Determination of Solubility Constants for Magnesium Chloride Hydroxide (B78521) Hydrates (e.g., Phase 3, Phase 5)

The solubility of magnesium chloride hydroxide hydrates, such as Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O) and Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O), dictates their stability in aqueous environments. The solubility constant is a key parameter derived from experimental measurements.

Detailed solubility experiments have been conducted for Phase 5 (Mg₃Cl(OH)₅·4H₂O) in MgCl₂–NaCl solutions at 25°C. researchgate.net The dissolution reaction is expressed as:

Mg₃Cl(OH)₅·4H₂O + 5H⁺ ⇌ 3Mg²⁺ + Cl⁻ + 9H₂O(l)

The logarithm of the solubility constant (log K°) for this reaction, extrapolated to infinite dilution using the specific interaction theory (SIT) model, has been determined. researchgate.netresearchgate.net Based on the solubility constants for both Phase 3 and Phase 5, predictions can be made about their relative stability. For instance, in the Mg–Cl binary system, the invariant point where both phases coexist in equilibrium is predicted to be at a magnesium molality (mMg) of 1.70 and a pmH of 8.94. researchgate.net

| Compound | Chemical Formula | Dissolution Reaction | log K° (at 25°C) |

|---|---|---|---|

| Phase 5 | Mg₃Cl(OH)₅·4H₂O | Mg₃Cl(OH)₅·4H₂O + 5H⁺ ⇌ 3Mg²⁺ + Cl⁻ + 9H₂O(l) | 43.21 ± 0.33 |

Derivation of Standard Thermodynamic Parameters (ΔGf°, ΔHf°, S°, Cp)

From the experimentally determined solubility constants, key standard thermodynamic parameters for magnesium chloride hydroxide hydrates can be derived. These parameters are essential for geochemical modeling and for predicting the behavior of these compounds under different temperature and pressure conditions. For Phase 5, the standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) have been derived at 25°C. researchgate.net The enthalpy of formation for a Phase 3 compound (3Mg(OH)₂·MgCl₂·8H₂O) has also been calculated through a designed thermochemical cycle. researchgate.net

| Compound | Parameter | Value | Unit |

|---|---|---|---|

| Phase 5 (Mg₃Cl(OH)₅·4H₂O) | ΔGf° (Standard Gibbs Free Energy of Formation) | -3384 ± 2 | kJ·mol⁻¹ |

| ΔHf° (Standard Enthalpy of Formation) | -3896 ± 6 | kJ·mol⁻¹ | |

| S° (Standard Entropy) | 393 ± 20 | J·mol⁻¹·K⁻¹ | |

| Cp (Heat Capacity) | 374 ± 19 | J·mol⁻¹·K⁻¹ |

Construction and Validation of Phase Diagrams (e.g., Mg–Cl–OH–H₂O System)

Phase diagrams are graphical representations of the equilibrium relationships between different phases in a system as a function of variables like composition and temperature. For the magnesium chloride hydroxide system, the ternary phase diagram for MgO–MgCl₂–H₂O at approximately 23°C has been constructed and validated through experimental studies. wikimedia.orgwikipedia.orgwikipedia.org

This diagram delineates the stability fields for various solid phases in equilibrium with an aqueous solution. wikipedia.org The stable magnesium oxychloride phases at this temperature are Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O) and Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O). wikimedia.orgwikipedia.orgwikiwand.com The diagram features a region of stable, clear aqueous solutions, bounded by vertices that represent pure water, a saturated magnesium hydroxide (brucite) solution, a solid magnesium chloride hexahydrate, and three triple-equilibrium points where the solution is in equilibrium with two solid phases. wikimedia.orgwikipedia.org These invariant points define the precise compositions at which different solid phases can coexist. wikiwand.com The diagram also identifies a region of metastable gels that form initially upon mixing reagents and later crystallize into stable phases. wikipedia.orgwikipedia.org

Equilibrium Concentrations and Speciation in Aqueous Solutions

The equilibrium concentrations of dissolved species in the Mg–Cl–OH–H₂O system are defined by the phase equilibria. The compositions of the aqueous solution at the triple-equilibrium (invariant) points on the 23°C phase diagram represent specific equilibrium concentrations where two solid phases and the liquid phase coexist. wikipedia.orgwikiwand.com

The compositions at these points, given as mass fractions, are:

S1 (In equilibrium with Mg(OH)₂ and Phase 5): 0.008 MgO, 0.170 MgCl₂, 0.822 H₂O. wikiwand.comwikipedia.org

S2 (In equilibrium with Phase 5 and Phase 3): 0.010 MgO, 0.222 MgCl₂, 0.768 H₂O. wikiwand.comwikipedia.org

S3 (In equilibrium with Phase 3 and MgCl₂·6H₂O): 0.012 MgO, 0.345 MgCl₂, 0.643 H₂O. wikiwand.comwikipedia.org

Thermal Decomposition and Reaction Kinetics of Magnesium Chloride Hydroxide

Identification of Decomposition Pathways and Products (e.g., Conversion to MgO and HCl)

The thermal decomposition of magnesium chloride hydroxide (B78521) follows a direct pathway to yield solid magnesium oxide (MgO) and gaseous hydrogen chloride (HCl). researchgate.netsemanticscholar.org Research has shown that MgCl(OH) converts directly into these products without undergoing any intermediate steps. researchgate.netsemanticscholar.org This transformation is a key stage in the broader thermal decomposition of hydrated magnesium chloride (MgCl₂·6H₂O), where MgCl(OH) itself is an intermediate product formed through simultaneous dehydration and hydrolysis. sciencemadness.orgsci-hub.st

MgCl(OH) (s) → MgO (s) + HCl (g)

Studies have identified the final solid product as magnesium oxide, with one investigation noting the formation of cylindrical MgO particles at a decomposition temperature of 415°C. sciencemadness.orgsci-hub.st The process is essentially a pyrolysis or thermohydrolysis reaction where the hydroxychloride breaks down under heat. journalssystem.com The decomposition is significant at temperatures above 400°C. researchgate.net

Kinetic Studies of Thermal Decomposition Processes

Kinetic analysis of the decomposition of MgCl(OH) provides insight into the reaction speed and the factors that control it.

Kinetic experiments have demonstrated that the thermal decomposition of MgCl(OH) is a first-order process. researchgate.netsemanticscholar.org This indicates that the rate of decomposition is directly proportional to the amount of remaining MgCl(OH). researchgate.netsemanticscholar.org

While kinetic studies have successfully determined the reaction order and rate-limiting step for the decomposition of MgCl(OH), specific values for the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation are not extensively detailed in the readily available literature. Much of the kinetic research focuses on the multi-stage decomposition of the precursor, magnesium chloride hexahydrate (MgCl₂·6H₂O), which involves several steps with distinct kinetic parameters. researchgate.net For the direct decomposition of the MgCl(OH) intermediate, these specific Arrhenius parameters are not consistently reported.

Influence of Temperature, Heating Rate, and Atmosphere on Decomposition

The conditions under which thermal decomposition occurs have a profound impact on the reaction's kinetics and outcomes.

Temperature : Temperature is a primary driver of the decomposition. The onset of decomposition for MgCl(OH) has been reported to commence at approximately 649 K (376°C). researchgate.netsemanticscholar.org Other studies report slightly different temperature ranges, with final conversion to MgO occurring at 415°C sciencemadness.orgsci-hub.st, and some reporting decomposition ranges between 430°C and 550°C at atmospheric pressure. researchgate.net The full pyrolysis of Mg(OH)Cl to MgO has also been noted to occur around 470°C. journalssystem.com At higher temperatures, such as 600-700°C, the decomposition proceeds more rapidly. researchgate.net

| Reported Temperature | Description | Source |

|---|---|---|

| 376°C (649 K) | Commencement of decomposition | researchgate.netsemanticscholar.org |

| 415°C | Direct conversion to MgO | sciencemadness.orgsci-hub.st |

| 470°C | Full pyrolysis into MgO | journalssystem.com |

| 430-550°C | Decomposition temperature range | researchgate.net |

Heating Rate : The rate at which the temperature is increased significantly influences the decomposition process. As the heating rate increases, the characteristic decomposition temperatures shift to higher values. This is a common phenomenon in thermal analysis, where higher heating rates reduce the time available for the reaction to occur at any given temperature, thus requiring a higher temperature to achieve the same degree of conversion.

Atmosphere : The composition of the surrounding atmosphere plays a crucial role, primarily due to the gaseous HCl product. In an environment that facilitates the rapid removal of HCl from the particle surface, such as under a flow of inert gas, the decomposition rate is enhanced. researchgate.net Conversely, an atmosphere with a high partial pressure of HCl would, according to Le Châtelier's principle, inhibit the forward decomposition reaction.

Thermal Stability and Dehydration Mechanisms

Magnesium chloride hydroxide is an intermediate compound that forms during the thermal treatment of hydrated magnesium chloride salts. sciencemadness.org Its own stability is limited to a specific temperature range before it decomposes. The compound is generally stable at temperatures below approximately 375°C but will readily decompose at temperatures exceeding 415°C. researchgate.netsciencemadness.org

The term "dehydration mechanism" in the context of MgCl(OH) primarily refers to the processes leading to its formation rather than its decomposition. MgCl(OH) is itself an anhydrous compound. It is formed from precursors like MgCl₂·6H₂O through a complex series of steps involving both dehydration (loss of water molecules) and hydrolysis (reaction with water to form hydroxides). One detailed study showed that MgCl₂·6H₂O first loses water to form lower hydrates, then at around 203°C undergoes simultaneous dehydration and hydrolysis to form a hydrated hydroxychloride (Mg(OH)Cl·0.3H₂O), which subsequently dehydrates to anhydrous MgCl(OH) at 235°C. sciencemadness.orgsci-hub.st The final thermal event is the decomposition of this anhydrous MgCl(OH) into MgO and HCl, which is a dehydrochlorination reaction, not a dehydration.

| Kinetic Parameter | Finding | Source |

|---|---|---|

| Reaction Order | First-order with respect to MgCl(OH) | researchgate.netsemanticscholar.org |

| Rate-Limiting Step | Mass transfer of HCl gas from the interface | researchgate.netsemanticscholar.org |

Computational and Theoretical Investigations of Magnesium Chloride Hydroxide

Quantum-Chemical (QC) Calculations on Molecular Structures and Bonding

Quantum-chemical calculations are fundamental in elucidating the molecular structures and the nature of chemical bonding in magnesium chloride hydroxide (B78521) species. While direct QC studies on a simple MgCl(OH) molecule are not extensively reported in the literature, significant research has been conducted on related magnesium-containing complexes in aqueous and non-aqueous solutions. These studies provide a foundational understanding of the interactions between magnesium, chloride, and hydroxide ions.

Researchers have employed Density Functional Theory (DFT) to investigate the structures of various Mg-Cl complexes in different solvents. nih.gov These calculations help in determining the most stable geometries and the coordination numbers of the magnesium ions. For instance, in dimethoxyethane, QC calculations have shown the preference for the formation of multi-ionic aggregates such as Mg₂Cl₂²⁺ and Mg₃Cl₄²⁺. nih.gov The bonding in these complexes is primarily ionic, characterized by the electrostatic attraction between the positively charged magnesium ions and the negatively charged chloride ions.

The hydroxide component introduces another layer of complexity due to its ability to form bridging ligands between magnesium centers. It is believed that the formation of magnesium oxychloride phases proceeds through the formation of polynuclear aquo-hydroxo magnesium complex ions. asianpubs.org QC calculations can model these complex cations, such as [Mgₓ(OH)ᵧ(H₂O)z]⁽²ˣ⁻ʸ⁾⁺, to understand their structure and stability. wikipedia.org These calculations reveal how hydroxide ions can bridge multiple magnesium ions, leading to the extended structures observed in solid magnesium oxychloride phases.

Table 1: Investigated Magnesium Chloride Complexes and Computational Methods

| Complex/Species | Computational Method | Key Findings |

| Mg₂Cl₂²⁺, Mg₃Cl₄²⁺ | Density Functional Theory (DFT) | Identification of stable multi-ionic aggregates in dimethoxyethane. nih.gov |

| MgCl⁺, MgCl₂, Mg₂Cl₃⁺ | Density Functional Theory (DFT) | Identified as intermediate species in the formation of larger aggregates. nih.gov |

| [Mgₓ(OH)ᵧ(H₂O)z]⁽²ˣ⁻ʸ⁾⁺ | Conceptual modeling based on experimental data | Proposed as key intermediates in the formation of magnesium oxychloride. asianpubs.orgwikipedia.org |

Molecular Dynamics (MD) Simulations of Formation and Dissolution Processes

Molecular dynamics simulations are a powerful tool for studying the dynamic processes of formation and dissolution of magnesium chloride hydroxide at the atomic level. MD simulations can track the trajectories of individual ions and molecules over time, providing insights into reaction mechanisms and kinetics that are often difficult to obtain experimentally.

The formation of magnesium oxychloride is understood to be a two-step process: the dissolution of magnesium oxide followed by the crystallization of the oxychloride phase. researchgate.net MD simulations can model the initial dissolution of MgO in a magnesium chloride solution, showing how water molecules and chloride ions interact with the MgO surface to facilitate the release of Mg²⁺ and OH⁻ ions.

Furthermore, MD simulations have been instrumental in understanding the aggregation of ions in solution that leads to the nucleation and growth of magnesium oxychloride crystals. Classical MD simulations have been used to trace the evolution of Mg²⁺ and Cl⁻ ions, showing the formation of intermediate aggregates like MgCl⁺ and MgCl₂. acs.org These simulations demonstrate that initially "free" ions tend to form more stable, larger complexes. nih.gov In the context of magnesium chloride hydroxide, these simulations can be extended to include hydroxide ions to model the formation of the complex polynuclear aquo-hydroxo magnesium cations that are precursors to the solid phases. wikipedia.org

Machine learning molecular dynamics (MLMD) combined with DFT has been used to investigate the dissolution of magnesium, a process that involves the formation of an intermediate MgOH phase. arxiv.org This advanced simulation technique can capture complex chemical reactions and the formation of surface films, providing a detailed picture of the dissolution mechanism at the atomic scale.

Ab Initio Methods for Electronic Structure and Stability

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately determine the electronic structure and stability of magnesium chloride hydroxide and its constituent species. These methods provide benchmark data for understanding the intrinsic properties of these materials.

While specific ab initio studies on MgCl(OH) are limited, research on related compounds provides valuable insights. For instance, ab initio molecular dynamics simulations have been used to study Mg²⁺-conducting electrolytes, which involve Mg-Cl interactions. acs.org These simulations can provide information on the electronic properties and stability of different ionic complexes in solution.

Ab initio calculations have also been used to study the interaction of uracil (B121893) with Mg²⁺ and MgCl₂ in an aqueous environment using DFT. nih.gov Such studies shed light on the coordination preferences of Mg²⁺ and the influence of the chloride anion on these interactions, which is relevant for understanding the behavior of MgCl(OH) in biological or environmental systems. The calculations show that Mg²⁺ typically adopts a hexacoordination pattern. nih.gov

The stability of different crystalline phases of magnesium oxychloride, such as Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O) and Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O), can be investigated using ab initio methods. These calculations can determine the lattice energies and thermodynamic stability of different crystal structures, helping to explain why certain phases are favored under specific conditions.

Modeling of Ion Association and Complex Formation in Solutions

The formation of magnesium chloride hydroxide is intrinsically linked to the association of ions and the formation of complexes in aqueous solutions. Computational modeling plays a crucial role in understanding these phenomena.

The process begins with the hydrolysis of hydrated magnesium ions, [Mg(H₂O)₆]²⁺, which generates [Mg(OH)(H₂O)₅]⁺ and H⁺ ions, making the magnesium chloride solution slightly acidic. wikipedia.org This acidity aids in the dissolution of magnesium oxide. wikipedia.org The resulting solution contains a mixture of complex cations with multiple magnesium atoms bridged by hydroxide and water molecules. wikipedia.org

Quantum-chemical calculations and molecular dynamics simulations are used to model the structure and stability of these complexes. For example, simulations of MgCl₂ solutions have shown that depending on the concentration, various ion pairs and larger aggregates can form. acs.org In solutions containing both Mg²⁺ and Cl⁻, intermediate species like MgCl⁺, MgCl₂, and Mg₂Cl₃⁺ have been identified through simulations. nih.gov

The presence of hydroxide ions significantly influences the complexation behavior. The formation of polynuclear aquo-hydroxo magnesium complexes, [Mgₓ(OH)ᵧ(H₂O)z]⁽²ˣ⁻ʸ⁾⁺, is a key step in the precipitation of magnesium oxychloride. asianpubs.org Modeling these complex equilibria is essential for predicting the conditions under which different magnesium oxychloride phases will form.

Table 2: Key Ionic Species and Complexes in Magnesium Chloride Hydroxide Formation

| Ion/Complex | Role in Formation |

| [Mg(H₂O)₆]²⁺ | Primary hydrated magnesium ion in solution. wikipedia.org |

| [Mg(OH)(H₂O)₅]⁺ | Product of hydrolysis, contributes to the acidity of the solution. wikipedia.org |

| MgCl⁺, MgCl₂, Mg₂Cl₃⁺ | Intermediate chloride complexes formed in solution. nih.gov |

| [Mgₓ(OH)ᵧ(H₂O)z]⁽²ˣ⁻ʸ⁾⁺ | Polynuclear aquo-hydroxo complexes that are precursors to solid phases. asianpubs.orgwikipedia.org |

Computational Modeling of Precipitation and Kinetics Parameters

Computational models are extensively used to simulate the precipitation of magnesium hydroxide from magnesium chloride solutions, a process central to the formation of magnesium chloride hydroxide. These models can predict the influence of various operating conditions on the final product characteristics.

The precipitation process is complex, involving fluid dynamics, nucleation (both homogeneous and heterogeneous), molecular growth, and aggregation. nih.gov Computational fluid dynamics (CFD) coupled with population balance equations (PBE) can provide a detailed description of these phenomena. nih.gov Such models can account for micromixing, which can be the rate-determining step in very fast precipitation processes. nih.gov

Kinetic parameters, such as nucleation and growth rates, are often inferred by fitting computational models to experimental data, such as particle size distributions. nih.gov For the precipitation of Mg(OH)₂ from MgCl₂ and NaOH, global constrained optimization techniques are used to identify these kinetic parameters. nih.gov

Studies on the kinetics of magnesium oxychloride formation have shown it to be a rapid process. nih.gov For example, the formation of MOC 3-1-8 (3Mg(OH)₂∙MgCl₂∙8H₂O) starts to precipitate quickly, with the amount of this phase increasing over time as the amount of unreacted MgO decreases. nih.gov Kinetic models for the curing of magnesium oxychloride cement have characterized the reaction as a two-step process: dissolution of MgO followed by crystallization of the magnesium oxychloride phase, with activation energies calculated for each step. researchgate.net

Table 3: Kinetic Parameters for Magnesium Oxychloride Formation

| Process | Method | Activation Energy (kJ/mol) | Reference |

| MgO Dissolution | Kinetic Modeling | 42.4 | researchgate.net |

| MOC Crystallization | Kinetic Modeling | 26.1 | researchgate.net |

Theoretical Studies on the Electronic Manifold of Magnesium Chloride Species

High-level ab initio calculations have been performed to investigate the potential energy curves and spectroscopic constants of various electronic states of MgCl. These studies help to characterize the nature of the bonding and the electronic transitions that can occur. The ground state of MgCl is of ²Σ⁺ symmetry, and numerous excited states have been computationally explored.

Theoretical calculations have been used in conjunction with millimeter-wave spectroscopy to probe the electronic manifold of MgCl. These combined experimental and theoretical approaches have led to the identification and characterization of new electronic excited states. The computational results for bond lengths in these excited states show good agreement with experimental values. Such studies provide a detailed picture of the electronic structure and are crucial for interpreting spectroscopic data.

Magnesium Chloride Hydroxide in Magnesium Oxychloride Cement Moc Systems

Role of MgCl(OH) Phases in MOC Hardening and Strength Development

The hardening and strength of MOC are attributed to the formation of a network of crystalline magnesium chloride hydroxide (B78521) phases. The two primary phases formed under ambient conditions are 5Mg(OH)₂·MgCl₂·8H₂O (Phase 5) and 3Mg(OH)₂·MgCl₂·8H₂O (Phase 3). mdpi.comresearchgate.net These phases precipitate from a gel-like product that forms upon mixing MgO and MgCl₂ solution. nih.gov The interlocking of the needle-like crystals of these phases is the primary source of the mechanical strength of MOC. mdpi.comnih.gov

Phase 5 is generally considered the dominant binder phase in practical MOC materials and is associated with higher strength. researchgate.netresearchgate.net The formation of Phase 5 crystals, which have good space-filling properties, leads to a denser microstructure with lower porosity. ascelibrary.org Studies have shown that a dominance of Phase 5 crystals in the MOC paste results in favorable strength development. researchgate.net The transformation of fiber-like and rod-like crystals of Phase 5 into their respective gel phases has been observed to coincide with the highest mechanical strength in MOC concrete over long-term curing. researchgate.netemerald.com

The reaction equations for the formation of Phase 3 and Phase 5 are as follows:

Formation of Phase 3: 3MgO + MgCl₂ + 11H₂O → 3Mg(OH)₂·MgCl₂·8H₂O mdpi.com

Formation of Phase 5: 5MgO + MgCl₂ + 13H₂O → 5Mg(OH)₂·MgCl₂·8H₂O mdpi.com

The presence of unreacted MgO and magnesium hydroxide (Mg(OH)₂) can also be found in the hardened cement, with Mg(OH)₂ generally indicating a lower quality of the cement. researchgate.netsctunisie.org

Influence of Molar Ratios (MgO/MgCl₂, H₂O/MgCl₂) on MgCl(OH) Phase Formation and MOC Properties

The formation of specific magnesium chloride hydroxide phases and, consequently, the properties of the MOC are highly dependent on the initial molar ratios of the reactants, specifically the MgO/MgCl₂ and H₂O/MgCl₂ ratios. researchgate.net

An increase in the MgO/MgCl₂ molar ratio generally leads to an increase in compressive strength, which is attributed to the formation of more Phase 5, which is more stable than Phase 3. ascelibrary.orgqub.ac.uk For a MOC paste with a predominance of Phase 5 crystals, MgO/MgCl₂ molar ratios in the range of 11–17 and H₂O/MgCl₂ molar ratios of 12–18 are considered favorable for design purposes. researchgate.net However, when the MgO/MgCl₂ ratio is too high (greater than 6), excessive unreacted MgO can lead to the formation of a large amount of Mg(OH)₂, which can cause crystallization stress and damage the cement paste. researchgate.net Conversely, a decrease in the MgO/MgCl₂ ratio promotes the conversion of Phase 5 to the less stable Phase 3, resulting in lower compressive strength. researchgate.net

The H₂O/MgCl₂ ratio also plays a critical role. An increase in this ratio can lead to a reduction in strength. ascelibrary.orgqub.ac.uk This is because excess water can lead to the hydration of unreacted MgO (periclase) to form brucite (Mg(OH)₂), reducing the amount of MgO available to form the strength-giving Phase 5. ascelibrary.orgqub.ac.uk The presence of brucite is more prominent at higher H₂O/MgCl₂ ratios. ascelibrary.orgqub.ac.uk

| Molar Ratio | Effect on Phase Formation | Effect on MOC Properties |

| Increasing MgO/MgCl₂ | Promotes the formation of more stable Phase 5 over Phase 3. ascelibrary.org | Increases compressive strength up to an optimal point. ascelibrary.orgqub.ac.uk |

| Decreasing MgO/MgCl₂ | Favors the formation of less stable Phase 3. researchgate.net | Decreases compressive strength. researchgate.net |

| Increasing H₂O/MgCl₂ | Can lead to the formation of Mg(OH)₂ (brucite) from unreacted MgO. ascelibrary.orgqub.ac.uk | Reduces compressive strength. ascelibrary.orgqub.ac.uk |

Hydration and Curing Mechanisms Involving Magnesium Chloride Hydroxides

The formation of magnesium chloride hydroxide phases in MOC is a process of hydration and crystallization. The mechanism involves the dissolution of MgO, which increases the concentrations of Mg²⁺ and OH⁻ ions in the MgCl₂ solution. researchgate.net This promotes the hydrolysis of Mg²⁺ ions to form polynuclear complexes, [Mgₓ(OH)y(H₂O)z]²ˣ⁻ʸ. researchgate.net These complexes, along with Cl⁻ and OH⁻ ions, form an amorphous hydrogel that subsequently crystallizes into the stable hydrate (B1144303) phases, primarily Phase 5 and Phase 3. researchgate.net

The crystallization of these phases can be rapid. For instance, the formation of Phase 5 has been observed to be almost complete after 96 hours, leading to high early strength. mdpi.com The curing of MOC does not require humid conditions as it is a non-hydraulic binder. mdpi.comnih.gov The interlocking of the needle-like crystals of Phase 3 and Phase 5 during curing creates a tough and dense microstructure, which is responsible for the high mechanical strength of the material. mdpi.com

Dissolution of MgO and increase in Mg²⁺ and OH⁻ concentrations. researchgate.net

Hydrolysis of Mg²⁺ to form polynuclear complexes. researchgate.net

Formation of an amorphous hydrogel. researchgate.net

Crystallization of magnesium chloride hydroxide phases (Phase 3 and Phase 5) from the gel. researchgate.net

Thermal Stability of Magnesium Oxychloride Cement Phases Incorporating MgCl(OH)

The magnesium chloride hydroxide phases that constitute MOC have limited thermal stability. Thermal decomposition of these phases leads to significant changes in the material's structure and a reduction in its mechanical strength. mdpi.com

Studies on the thermal behavior of Phase 5 (5Mg(OH)₂·MgCl₂·8H₂O) have shown that disruptive thermal processes are completed at temperatures below 470°C. mdpi.comresearchgate.net The decomposition process involves the release of water and hydrochloric acid. mdpi.comnih.gov The thermal decomposition of Phase 3 (3Mg(OH)₂·MgCl₂·8H₂O) also involves multiple steps, with the final decomposition releasing hydrochloric acid at temperatures around 400°C. nih.gov

The decomposition can be generally described by the following steps for Phase 3:

Step 5: 3Mg(OH)₂·MgCl₂ → 2Mg(OH)Cl + Mg(OH)₂ + MgO + H₂O nih.gov

The final endothermic effect, with a maximum at 455°C, involves the release of one water molecule and two hydrochloric acid molecules: 2Mg(OH)Cl → 2MgO + 2HCl. nih.gov

Magnesium Chloride Hydroxide As a Precursor Material in Advanced Ceramics and Nanomaterials

Controlled Synthesis of Magnesium Oxide (MgO) from MgCl(OH) Precursors

The thermal decomposition of magnesium chloride hydroxide (B78521) is a direct and effective method for producing magnesium oxide, a crucial material in the ceramics industry. Research has shown that MgCl(OH) decomposes directly into MgO and hydrochloric acid (HCl) gas without forming intermediate compounds. researchgate.netnih.gov This single-step decomposition provides a clean route to obtaining MgO.

The decomposition process is a first-order reaction with respect to the remaining amount of MgCl(OH). researchgate.netnih.gov The rate-limiting step is believed to be the mass transfer of the resultant HCl gas away from the solid-gas interface. researchgate.netnih.gov The temperature at which this decomposition commences is a critical parameter. Studies have identified the starting temperature of decomposition to be around 649 K (376 °C). researchgate.netnih.gov Other research indicates that MgCl(OH) readily decomposes to MgO and HCl at temperatures up to 400°C under reduced pressure, while at atmospheric pressure, the decomposition temperature ranges between 430°C and 550°C. researchgate.net A detailed study on the thermal decomposition of related magnesium chloride hydrates showed that the final conversion of MgOHCl to MgO occurs at approximately 415°C. tandfonline.comacs.org

A significant advantage of using MgCl(OH) as a precursor is the ability to produce fine MgO particles. researchgate.net The fine particulate nature of the resulting MgO enhances its reactivity, which is a desirable characteristic for subsequent ceramic processing steps, such as chlorination reactions. researchgate.net The morphology of the precursor can also influence the final product; for instance, irregular and porous MgOHCl particles have been observed to convert into cylindrical MgO particles. tandfonline.com

Table 1: Thermal Decomposition Parameters for MgO Synthesis from MgCl(OH)

| Parameter | Value | Reference |

| Decomposition Products | MgO and HCl | researchgate.netnih.gov |

| Reaction Order | First-order | researchgate.netnih.gov |

| Onset Decomposition Temp. | 649 K (376 °C) | researchgate.netnih.gov |

| Decomposition Temp. Range | 430°C - 550°C (at atm. pressure) | researchgate.net |

| Final Conversion Temp. | 415 °C | tandfonline.comacs.org |

Preparation of Magnesium Hydroxide (Mg(OH)₂) Nanoparticles and Nanorods

Magnesium chloride hydroxide serves as a key intermediate in the synthesis of magnesium hydroxide nanoparticles and nanorods. Various chemical methods, including precipitation and solvothermal techniques, utilize magnesium chloride solutions that form basic magnesium chloride (a form of MgCl(OH)) as a precursor before its conversion to Mg(OH)₂. researchgate.net This two-step approach allows for greater control over the final product's characteristics.

One common method involves hydrolyzing a magnesium chloride (MgCl₂) solution with a base like ammonia (B1221849) water (NH₃·H₂O) to obtain the MgCl(OH) precursor. researchgate.nettandfonline.com This precursor is then transformed into Mg(OH)₂ nanorods through a simple solvothermal method, often without the need for any surfactants or catalysts. researchgate.nettandfonline.com The use of magnesium oxychloride nanorods as a direct precursor for Mg(OH)₂ nanorods has been demonstrated, where the morphology of the precursor is retained during the conversion process. acs.orgacs.org This template-like synthesis is highly effective for producing one-dimensional (1D) nanostructures. acs.orgacs.org

The reaction conditions during the solvothermal or hydrothermal treatment play a crucial role in the final product. Parameters such as the solvent composition (e.g., ethanol-water ratio), reaction temperature, and treatment time significantly influence the morphological characteristics and sizes of the resulting Mg(OH)₂ nanoparticles. researchgate.net

Tailoring Morphology and Particle Size of Mg(OH)₂ via MgCl(OH) Intermediates

The use of magnesium chloride hydroxide intermediates is particularly advantageous for tailoring the morphology and particle size of Mg(OH)₂. By carefully controlling the synthesis conditions, researchers can direct the growth of Mg(OH)₂ into specific shapes such as nanorods, nanoplatelets, and other complex structures.

A precursor-based approach allows for the formation of nanorods with high aspect ratios. acs.orgacs.org For instance, reacting nanocrystalline MgO with a concentrated aqueous solution of MgCl₂ yields magnesium oxychloride nanorods. acs.orgacs.org These oxychloride nanorods can then be converted into Mg(OH)₂ nanorods by treatment with sodium hydroxide (NaOH), crucially retaining the rod-like morphology. acs.orgacs.org The higher surface area and reactivity of nanocrystalline MgO facilitate the rapid formation of numerous nucleation sites, which grow into thin oxychloride nanorods. acs.orgacs.org

The choice of reagents, their concentrations, temperature, and aging time are all critical factors that can be adjusted to control the dimensions of the nanostructures. acs.orgacs.org The conversion of the MgCl(OH) precursor to Mg(OH)₂ is typically achieved by treatment with a base like NaOH in a solution, for example, an ethanol-water mixture. acs.org The ability to preserve the morphology of the precursor during its conversion is a key principle in this synthesis strategy. acs.org This method provides a robust platform for producing Mg(OH)₂ nanomaterials with desired shapes and sizes for applications such as flame retardants and as precursors for high-surface-area MgO. rsc.org

Table 2: Influence of Synthesis Parameters on Mg(OH)₂ Morphology

| Synthesis Method | Precursor | Key Parameters | Resulting Morphology | Reference |

| Two-step Solvothermal | Basic magnesium chloride from MgCl₂ and NH₃·H₂O | EtOH–H₂O ratio, temperature, time | Nanorods | researchgate.nettandfonline.com |

| Precursor Conversion | Magnesium oxychloride nanorods from MgO and MgCl₂ | Reagent concentrations, temperature, aging time | Nanorods (morphology retained) | acs.orgacs.org |

| Co-precipitation | MgCl₂ and NaOH | Reactant concentration, flow rate | Lamellar nanoparticles | acs.org |

Fabrication of Doped and Composite Materials (e.g., MgO-PSZ)

The precursor approach involving magnesium chloride compounds extends to the fabrication of more complex doped and composite ceramic materials. Magnesium chloride is a common starting material for introducing magnesia (MgO) as a dopant to stabilize zirconia, leading to the formation of Magnesia-Partially Stabilized Zirconia (MgO-PSZ), a ceramic known for its high strength and toughness.

In the synthesis of MgO-PSZ precursor powders, magnesium chloride (MgCl₂) and zirconium oxychloride (ZrOCl₂) are often used as the starting materials. scientific.netresearchgate.net Co-precipitation is a widely used technique where a precipitant, such as ammonium (B1175870) hydroxide (NH₄OH), is added to an aqueous solution of the metal salts. scientific.net This process leads to the formation of mixed hydroxides of zirconium and magnesium. While not always explicitly stated, the conditions of co-precipitation, particularly the pH and presence of chloride ions, are conducive to the in-situ formation of magnesium chloride hydroxide species which then convert to magnesium hydroxide within the mixed precursor powder.

The precipitation of magnesium hydroxide in these systems is sensitive to the concentrations of hydroxide, chloride, and magnesium ions. scientific.net By carefully controlling parameters like the molar ratio of [OH⁻]/[Cl⁻], a high yield of co-precipitated Mg(OH)₂ and Zr(OH)₄ can be achieved. scientific.net Subsequent calcination of this precursor powder at elevated temperatures results in the formation of the MgO-PSZ ceramic, where MgO is finely dispersed within the zirconia matrix, effectively stabilizing its tetragonal phase. researchgate.netmdpi.com The use of magnesium chloride as a precursor allows for a homogeneous distribution of the magnesia dopant at the nanoscale, which is crucial for the final mechanical properties of the ceramic. researchgate.net

Environmental Chemistry and Geochemical Significance of Magnesium Chloride Hydroxide

Role in Geological Repositories for Nuclear Waste Isolation

In the context of deep geological repositories for nuclear waste, particularly those situated in salt formations, magnesium-based engineered barriers are often employed. researchgate.net Materials like magnesium oxide (MgO, periclase) or magnesium hydroxide (B78521) (Mg(OH)₂, brucite) are used to control the geochemical conditions within the repository. researchgate.netwhiterose.ac.uk When these barriers interact with the high-salinity magnesium chloride-rich brines present in salt formations, magnesium chloride hydroxides can form. These compounds, specifically hydrated phases like Mg₂(OH)₃Cl·4H₂O (Phase 3) and Mg₃Cl(OH)₅·4H₂O (Phase 5), are critical in influencing the long-term safety and performance of the repository. researchgate.net

The formation of magnesium chloride hydroxide phases is a direct result of the reaction between engineered barrier materials and invading brines. researchgate.net In the Waste Isolation Pilot Plant (WIPP) in the United States, for instance, MgO is used as a backfill material. researchgate.net Experimental studies have shown that when this MgO reacts with the local Na-Mg-Cl dominated brine, it forms Mg₃Cl(OH)₅·4H₂O, also known as Phase 5. researchgate.net Similarly, engineered barriers based on brucite, as planned for use in German repositories, are also expected to react with such brines to form these stable phases. researchgate.net

The formation process is understood to occur through the hydrolysis of Mg²⁺ ions in the concentrated MgCl₂ solutions, a process promoted by the increased concentration of Mg²⁺ and OH⁻ ions from the dissolution of MgO. researchgate.net The stability of these phases is dependent on the specific composition of the brine, particularly the magnesium concentration and pH. Research has determined the thermodynamic properties of these compounds to predict their behavior under repository conditions. For example, the solubility constant (log K) for Phase 5 at 25°C has been determined, allowing for precise modeling of its stability. researchgate.net

Table 1: Key Magnesium Chloride Hydroxide Phases in Nuclear Waste Repositories

| Phase Name | Chemical Formula | Common Repository Context |

|---|---|---|

| Phase 3 | Mg₂(OH)₃Cl·4H₂O | Predicted stable phase in Mg-Cl brines |

This table summarizes the key hydrated magnesium chloride hydroxide compounds relevant to nuclear waste isolation.

The formation of magnesium chloride hydroxide phases has a profound impact on the geochemical environment of a nuclear waste repository. By consuming hydroxide ions (OH⁻), these reactions buffer the pH of the surrounding brine. researchgate.net Maintaining a specific pH range is crucial for minimizing the solubility of many radionuclides, particularly actinides, which are a primary component of high-level nuclear waste. whiterose.ac.ukejp-eurad.eu

The stability of phases like Phase 5 can control the magnesium concentration and pH of the brine for extended periods. researchgate.net This geochemical control is vital for the performance assessment of the repository, as it dictates the potential for radionuclides to dissolve and migrate out of the waste packages. ejp-eurad.eu High concentrations of magnesium in the brine can also influence radionuclide mobility by competing with radionuclides for sorption sites on microbial surfaces, potentially reducing biologically enhanced transport. nih.gov Furthermore, the chemical conditions in high MgCl₂ brines can affect the formation and stability of colloids, which are known to transport radionuclides. researchgate.net The presence of stable magnesium chloride hydroxide helps to maintain a chemical environment that limits the concentration of these radionuclide-carrying colloids. researchgate.net

Relevance in Wastewater Treatment and Chloride Removal from Magnesium Hydroxide

Magnesium hydroxide (Mg(OH)₂) is widely used in wastewater treatment as a neutralizing agent and for precipitating heavy metals. researchgate.netyoutube.com However, its effectiveness and applicability can be limited by the presence of chloride impurities. researchgate.net These impurities often exist in the form of basic magnesium chlorides (magnesium chloride hydroxides) or are incorporated into the crystalline structure of the Mg(OH)₂. mdpi.com

The production of Mg(OH)₂ from brines rich in magnesium chloride can lead to the co-precipitation of magnesium chloride hydroxide, complicating the purification process. researchgate.netmdpi.com The presence of chloride is problematic as it can be corrosive to equipment and is often regulated in discharged effluents. researchgate.net Therefore, significant research has focused on methods to remove these chloride impurities.

Studies have shown that washing magnesium hydroxide with various solutions can reduce chloride content. For instance, washing with ammonia (B1221849) has been shown to reduce chloride levels significantly. mdpi.com Another novel approach involves using a sodium hydroxide solution with ethanol, which has demonstrated high chloride removal efficiency by promoting the conversion of basic magnesium chloride to magnesium hydroxide. researchgate.net The kinetics of this removal process suggest it is controlled by internal diffusion, highlighting the challenge of extracting chloride ions embedded within the magnesium hydroxide particles. researchgate.netmdpi.com The formation of magnesium chloride hydroxide is therefore a critical intermediate step to manage in the production of high-purity magnesium hydroxide for environmental applications. mdpi.com

Table 2: Chloride Removal from Magnesium Hydroxide

| Treatment Method | Chloride Removal Efficiency | Final Cl⁻ Content | Reference |

|---|---|---|---|

| NaOH with Ethanol | 68.9% | 0.14% | researchgate.net |

This interactive table presents data on the effectiveness of different methods for removing chloride impurities, often present as magnesium chloride hydroxide, from industrial magnesium hydroxide.

Participation in Mineral Transformations and Alteration Processes in Natural Systems

In natural geological settings, magnesium chloride hydroxide can participate in various mineral transformation and alteration processes, particularly in environments with saline waters and magnesium-rich rocks. The weathering of silicate (B1173343) minerals, such as chlorite (B76162) and serpentine (B99607) in the presence of chloride-rich solutions, releases magnesium ions that can subsequently react to form secondary minerals. mdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.